4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid
Description
Properties
IUPAC Name |
4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O2/c1-11(2,3)12(13,14)9-6-4-8(5-7-9)10(15)16/h4-7H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVKRWITXNTROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions typically yield substituted benzoic acid derivatives.
Scientific Research Applications
4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. The difluoro-dimethylpropyl group may influence the compound’s binding affinity and selectivity towards these targets, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4-(1,1-difluoro-2,2-dimethylpropyl)benzoic acid, we compare it with structurally related benzoic acid derivatives described in the evidence. Key differences in substituent groups, synthesis methods, and intermolecular interactions are highlighted.
Structural and Electronic Comparisons
Key Observations:
- Electronic Effects: The fluorine atoms in the target compound enhance electron withdrawal compared to the chloro and anilino groups in 4-(3-chloroanilino)benzoic acid. This could increase acidity (lower pKa) and influence reactivity in coupling reactions.
- Hydrogen Bonding: While all three compounds form O–H···O acid dimers, 4-(3-chloroanilino)benzoic acid additionally engages in N–H···O interactions, enabling more complex supramolecular architectures .
Crystal Packing and Physicochemical Properties
- 4-(3-Chloroanilino)benzoic acid: Exhibits a twisted molecular conformation (dihedral angle: 34.66° between aromatic rings) and forms layered structures via hydrogen-bonded dimers .
- Target Compound : The bulky substituent likely disrupts close packing, resulting in less dense crystals and lower melting points compared to planar analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid, and how are intermediates validated?
- Methodology : Start with substituted benzoic acid precursors (e.g., 3,5-difluorobenzoic acid derivatives) and employ Friedel-Crafts alkylation or nucleophilic substitution to introduce the difluoro-dimethylpropyl group. Key intermediates should be characterized via 1H/19F NMR to confirm regioselectivity and purity. For fluorinated analogs, monitor reaction progress using HPLC with UV detection (λ = 254 nm) to track byproduct formation .
- Validation : Compare spectroscopic data (e.g., IR carbonyl stretches, 13C NMR shifts) with PubChem-deposited reference standards for structurally related fluorinated benzoic acids .
Q. Which analytical techniques are most effective for characterizing fluorinated benzoic acid derivatives?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. For structural elucidation, combine multinuclear NMR (1H, 13C, 19F) to resolve fluorine coupling effects and spatial arrangements. X-ray crystallography is recommended for unambiguous confirmation of solid-state geometry, as demonstrated for similar benzothiazinone acetic acid derivatives .
- Quality Control : Employ HPLC-PDA to assess purity (>95% by area normalization) and detect hydrolytic degradation products under accelerated stability conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for fluorinated benzoic acids under varying experimental conditions?
- Troubleshooting : Discrepancies may arise from solvent polarity (e.g., DMSO vs. CDCl3) affecting fluorine chemical shifts. Use controlled solvent systems and reference internal standards (e.g., TMS for 1H/13C, CFCl3 for 19F). For conflicting NOE correlations, validate through variable-temperature NMR to rule out conformational dynamics .
- Case Study : Degradation during prolonged data collection (e.g., 9-hour HSI experiments) can alter organic matrices; implement continuous cooling to stabilize reactive intermediates and minimize thermal decomposition .
Q. What strategies optimize the stability of this compound in aqueous and organic matrices?
- Stability Studies : Conduct forced degradation assays under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation kinetics via LC-MS/MS to identify hydrolyzed or defluorinated products. Store bulk compounds in anhydrous, amber vials at -20°C, as recommended for structurally related benzoic acid derivatives .
- Matrix Effects : In biological assays, use protein-free buffers (e.g., PBS with 0.1% BSA) to prevent nonspecific binding, which may artificially reduce apparent solubility .
Q. How can the enzyme inhibitory potential of fluorinated benzoic acids be systematically evaluated?
- Assay Design : Use fluorescence-based enzymatic assays (e.g., β-lactamase or cyclooxygenase inhibition) with fluorogenic substrates (e.g., nitrocefin for β-lactamase). For in vitro studies, pre-incubate the compound with the enzyme (30 min, 37°C) and measure IC50 values via dose-response curves. Validate selectivity using counter-screening against non-target hydrolases .
- Structural Insights : Compare inhibitory activity with non-fluorinated analogs to quantify the contribution of fluorine atoms to binding affinity. Molecular docking (e.g., AutoDock Vina) can predict interactions with active-site residues, as shown for benzophenone derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
